molecular formula C8H7NO2 B042312 4-Methoxyphenyl isocyanate CAS No. 5416-93-3

4-Methoxyphenyl isocyanate

Cat. No.: B042312
CAS No.: 5416-93-3
M. Wt: 149.15 g/mol
InChI Key: FMDGXCSMDZMDHZ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl isocyanate, also known as 1-isocyanato-4-methoxybenzene, is an organic compound with the molecular formula CH₃OC₆H₄NCO. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. This compound is part of the isocyanate family, which is known for its reactivity and versatility in organic synthesis .

Mechanism of Action

Target of Action

4-Methoxyphenyl isocyanate is a versatile compound used in the synthesis of various organic compounds . Its primary targets are organic amines, with which it forms urea linkages . These linkages are chemically stable under acidic, alkaline, and aqueous conditions , making this compound a useful reagent in organic synthesis.

Mode of Action

The compound interacts with its targets (organic amines) through a process known as carbamate bond formation . This involves the reaction of the isocyanate group (-NCO) of this compound with an amine group (-NH2) to form a urea linkage . This reaction is typically facilitated by a catalyst or under specific conditions of temperature and pressure.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific organic amine it reacts with. For instance, it has been used in the synthesis of 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea . These compounds may be involved in various biochemical pathways, depending on their specific structures and functions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, the 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea synthesized using this compound could have various effects on cells, depending on their specific biological activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of isocyanates . Additionally, the temperature and pressure conditions can influence the rate and efficiency of the reactions involving this compound. Therefore, careful control of the reaction environment is crucial for optimizing the use of this compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with phosgene. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with stringent control over reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl isocyanate undergoes various types of chemical reactions, including:

    Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Substitution Reactions: It can undergo substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition and cyclotrimerization reactions.

Scientific Research Applications

4-Methoxyphenyl isocyanate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl isocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other isocyanates.

Properties

IUPAC Name

1-isocyanato-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGXCSMDZMDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063854
Record name Benzene, 1-isocyanato-4-methoxy-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-93-3
Record name 4-Methoxyphenyl isocyanate
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Record name 1-Isocyanato-4-methoxybenzene
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Record name 4-Methoxyphenyl isocyanate
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Record name Benzene, 1-isocyanato-4-methoxy-
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Record name Benzene, 1-isocyanato-4-methoxy-
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Record name 4-methoxyphenyl isocyanate
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Record name 1-ISOCYANATO-4-METHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the electron-donating nature of the methoxy group in 4-methoxyphenyl isocyanate influence its reactivity in polymerization reactions?

A1: Research suggests that the electron-donating methoxy group in this compound can influence its reactivity in polymerization reactions. Specifically, in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA), N-aryl-N′-pyridyl ureas derived from this compound exhibit different thermal latency compared to ureas derived from isocyanates with more electron-withdrawing substituents. [] This difference in reactivity is attributed to the varying electron densities of the aromatic rings, impacting the initiation temperature of the polymerization. []

Q2: Can this compound participate in ring expansion reactions, and if so, what factors influence the product formation?

A2: Yes, this compound can engage in ring expansion reactions with pentaphenylborole. Interestingly, the reaction leads to the formation of a seven-membered BOC5 heterocycle through the insertion of the C-O unit into the borole ring. [] This selectivity towards B-O bond formation, as opposed to B-N bond formation observed with other isocyanates like 1-adamantyl isocyanate, is attributed to the electronic polarization of this compound, highlighting the impact of substituents on its reactivity. []

Q3: How can this compound be used in the synthesis of complex heterocyclic compounds?

A3: this compound serves as a valuable building block in the multi-step synthesis of complex heterocycles. For instance, it reacts with a specific 14CN-labeled ketonitrile intermediate to yield a precursor that, upon demethylation with boron tribromide, forms the 14C-labeled hydroxy metabolite of prinomide. [] This synthesis showcases the versatility of this compound in constructing molecules with potential therapeutic interest.

Q4: Are there any documented crystallographic studies involving derivatives of this compound?

A4: Yes, a crystallographic study investigated the structure of 3-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-1,5-bis(4-methoxyphenyl)biuret, a derivative of this compound. [] The study revealed key structural features, including intramolecular hydrogen bonding within the biuret unit and the propeller-like conformation of the molecule due to the twisting of the quinoline and 4-methoxybenzene rings. []

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